![molecular formula C21H19N3O4 B557672 Nalpha-Fmoc-D-histidine CAS No. 157355-79-8](/img/structure/B557672.png)
Nalpha-Fmoc-D-histidine
Overview
Description
Nalpha-Fmoc-D-histidine is a biochemical used for proteomics research . It has a molecular formula of C21H19N3O4 and a molecular weight of 377.4 .
Synthesis Analysis
The synthesis of histidine-containing peptides can be achieved through aqueous microwave-assisted solid-phase peptide synthesis using the Fmoc strategy . This method uses water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles and is an organic solvent-free, environmentally friendly method for chemical peptide synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H19N3O4 .Chemical Reactions Analysis
Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . The presence of histidine rearranges the structure of Fmoc–F–F to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .Physical And Chemical Properties Analysis
This compound appears as an off-white solid . It has a molecular weight of 377.4 . It should be stored at temperatures between -5 °C and 5 °C .Scientific Research Applications
Histidine and Health
Histidine, an essential amino acid, has recognized benefits for human health. Its supplementation is associated with improvements in body mass index, adiposity, and markers of glucose homeostasis. Additionally, it plays a role in cognitive function, potentially through the metabolism of histidine to histamine. However, high intakes of histidine can lead to adverse effects, such as decreased serum zinc and cognitive impairment, indicating a need for balanced consumption (Thalacker-Mercer & Gheller, 2020).
Histidine in Disease Mechanisms
Histidine levels fluctuate in various diseases, playing vital roles in activities such as proton buffering, metal ion chelation, and scavenging of reactive oxygen species. Deficiency in histidine is linked to mental health issues and other diseases, suggesting its importance in maintaining overall health. This amino acid has also been considered for use as a drug for conditions like schizophrenia, highlighting its potential therapeutic applications (Alazawi et al., 2022).
Histidine and Metabolic Pathways
Histidine participates in various metabolic pathways, including those involved in the vertebrate nervous system. Its metabolism in the central nervous system has been linked to conditions like Canavan's disease, underscoring the importance of understanding its biochemical pathways for therapeutic advancements (Baslow, 1997).
Safety and Hazards
Future Directions
Nalpha-Fmoc-D-histidine is a valuable resource for research in the post-genomic world . Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . It’s also used in proteomics research , indicating its potential in the field of protein study and manipulation.
Mechanism of Action
Target of Action
The primary target of Fmoc-D-His is the amine group of amino acids . The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a protecting group for the amine group of amino acids during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid has been noted . This stability suggests that the Fmoc group may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of Action
The primary result of Fmoc-D-His’s action is the formation of protected peptides during peptide synthesis . The Fmoc group protects the amine group of amino acids, allowing for the efficient synthesis of complex peptides .
Action Environment
The action of Fmoc-D-His is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy and stability of Fmoc-D-His. Additionally, the Fmoc group is stable to treatment with TFA and hydrogen bromide/acetic acid, suggesting that it may also be stable under acidic conditions .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, FMOC-D-HIS-OH plays a crucial role as a building block in peptide synthesis . The Fmoc group in FMOC-D-HIS-OH can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is essential in the formation of peptides, as it provides protection against racemization and by-product formation .
Cellular Effects
The cellular effects of FMOC-D-HIS-OH are primarily related to its role in peptide synthesis. As a building block in this process, FMOC-D-HIS-OH contributes to the formation of peptides that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of FMOC-D-HIS-OH involves its role as a protecting group in peptide synthesis. The Fmoc group in FMOC-D-HIS-OH is base-labile, meaning it can be rapidly removed by a base . This property allows for the controlled assembly and disassembly of peptides during synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FMOC-D-HIS-OH can change over time, particularly in relation to its stability and degradation. The Fmoc group in FMOC-D-HIS-OH is stable under certain conditions, which is crucial for its role in peptide synthesis . It can be rapidly removed by a base, such as piperidine .
Metabolic Pathways
FMOC-D-HIS-OH is involved in the metabolic pathway of peptide synthesis . In this process, FMOC-D-HIS-OH interacts with other amino acids, enzymes, and cofactors to form peptides .
Transport and Distribution
The transport and distribution of FMOC-D-HIS-OH within cells and tissues are closely tied to its role in peptide synthesis. As a building block in this process, FMOC-D-HIS-OH is transported to the site of peptide synthesis where it interacts with other molecules to form peptides .
Subcellular Localization
The subcellular localization of FMOC-D-HIS-OH is related to its role in peptide synthesis. During this process, FMOC-D-HIS-OH is typically localized at the site of peptide synthesis . The exact subcellular localization can vary depending on the specific cellular context and the other molecules involved in the synthesis process.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427162 | |
Record name | Nalpha-Fmoc-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157355-79-8 | |
Record name | Nalpha-Fmoc-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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